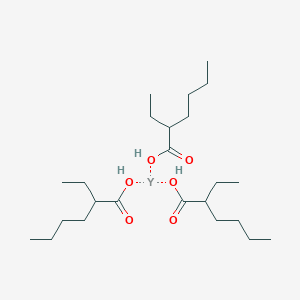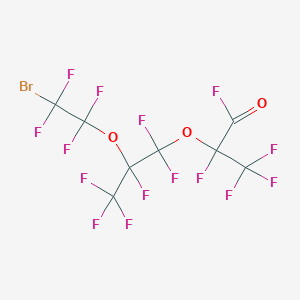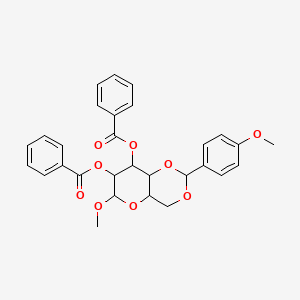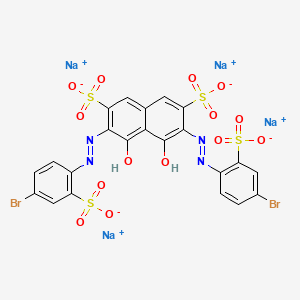
sodium (R)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Sodium ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate hydrate is a chemical compound with a complex structure. Let’s break it down:
- The sodium ion (Na⁺) is a cation commonly found in salts.
- The ®-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate portion refers to the organic moiety attached to the sodium ion.
- The oxirane ring (also known as an epoxide) is a three-membered cyclic ether.
- The 4-chlorophenoxy group indicates the presence of a chlorinated benzene ring.
- The hexyl group consists of six carbon atoms.
- The carboxylate group (-COO⁻) signifies a carboxylic acid derivative.
- Finally, hydrate implies that the compound contains water molecules.
- This compound may have applications in various fields due to its unique structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers typically design custom synthetic strategies based on the functional groups present.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation processes. These details would be proprietary and closely guarded by manufacturers.
Analyse Chemischer Reaktionen
Oxidation: The oxirane ring can undergo epoxidation reactions using peracids or other oxidizing agents.
Reduction: Reduction of the carbonyl group in the carboxylate moiety can yield the corresponding alcohol.
Substitution: The chlorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may study the reactivity of this compound, explore its stereochemistry, and investigate its interactions with other molecules.
Biology: It could serve as a pharmacophore for drug design or as a probe in biological assays.
Industry: The compound might find use in materials science or as a precursor for other chemicals.
Wirkmechanismus
- The exact mechanism remains speculative due to limited information. it likely interacts with specific cellular targets, affecting biological processes.
- Further research would be necessary to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison. researchers often compare structural features, reactivity, and biological effects to assess uniqueness.
Eigenschaften
CAS-Nummer |
1049724-28-8 |
|---|---|
Molekularformel |
C15H20ClNaO5 |
Molekulargewicht |
338.76 g/mol |
IUPAC-Name |
sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate;hydrate |
InChI |
InChI=1S/C15H19ClO4.Na.H2O/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;;/h5-8H,1-4,9-11H2,(H,17,18);;1H2/q;+1;/p-1/t15-;;/m1../s1 |
InChI-Schlüssel |
WENJLJJSJDAJDN-QCUBGVIVSA-M |
Isomerische SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |
Kanonische SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)


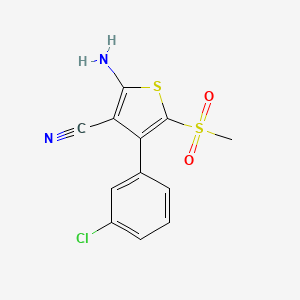

![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)

